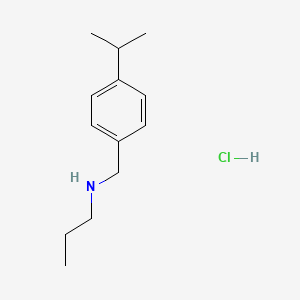
N-(4-Isopropylbenzyl)-1-propanamine hydrochloride
Overview
Description
“N-(4-Isopropylbenzyl)-1-propanamine hydrochloride” is a chemical compound with the CAS Number: 1049680-98-9 . It has a molecular weight of 225.76 and its linear formula is C13 H19 N . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H19N.ClH/c1-4-9-14-10-12-5-7-13(8-6-12)11(2)3;/h4-8,11,14H,1,9-10H2,2-3H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 225.76 and its linear formula is C13 H19 N .Scientific Research Applications
Chromatographic and Mass Spectral Analysis
Chromatographic Identification : N-(4-Isopropylbenzyl)-1-propanamine hydrochloride and its isomers can be distinguished using liquid chromatographic methods. This technique is essential in forensic laboratories for identifying clandestinely produced drugs (Deruiter, Clark, & Noggle, 1990).
Mass Spectral Analysis : The compound's electron impact mass spectra, obtained through GC-MS, demonstrate distinct fragmentation patterns, aiding in its differentiation from similar compounds (Deruiter, Clark, & Noggle, 1990).
Synthesis and Characterization
Synthetic Routes : Research indicates various synthetic pathways and the formation of by-products in the synthesis of related compounds, which helps in understanding the chemical properties and potential applications of this compound (Błachut, Wojtasiewicz, & Czarnocki, 2002).
Novel Ligands for Receptors : The compound represents a class of ligands potentially useful for studying NMDA receptors. This application is significant for neuropharmacological research (Moe et al., 1998).
Analytical Applications
Trace Detection in Biological Samples : N-(4-Isopropylbenzyl)-1-propanamine and its derivatives can be detected in trace amounts using molecular-imprinted polymer-based sorbents. This is particularly relevant in forensic and clinical toxicology (Bykov et al., 2017).
Antidepressant Potential : Some derivatives of this compound have been identified as potential antidepressants, highlighting its significance in psychopharmacology (Bailey et al., 1985).
Functionalization and Coordination Chemistry
Chelation and Coordination : The compound and its derivatives can be used to synthesize bulky alkylaminophenol chelates, useful in coordination chemistry and potentially in bioactivation studies (Olesiejuk et al., 2018).
Pharmacological Applications : Its derivatives have been found to possess high antibacterial activity, which can be crucial for developing new antimicrobial agents (Arutyunyan et al., 2017).
Safety and Hazards
The safety data sheet for a similar compound, 4-Isopropylbenzyl alcohol, indicates that it is harmful if swallowed . It’s important to wash hands and any exposed skin thoroughly after handling, and not to eat, drink or smoke when using this product . If swallowed, it’s advised to call a poison center or doctor/physician .
properties
IUPAC Name |
N-[(4-propan-2-ylphenyl)methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N.ClH/c1-4-9-14-10-12-5-7-13(8-6-12)11(2)3;/h5-8,11,14H,4,9-10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRKOJTXSQLNJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)C(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



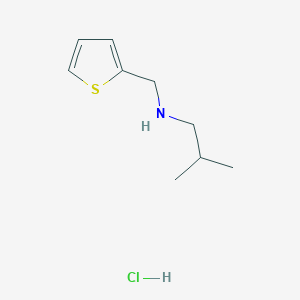
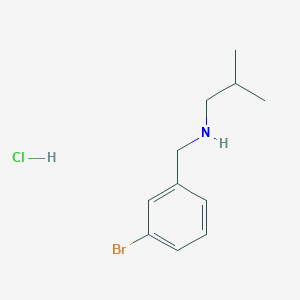
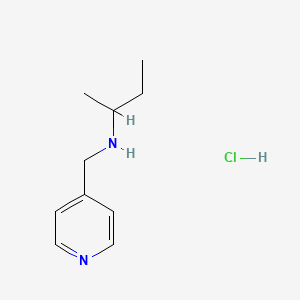

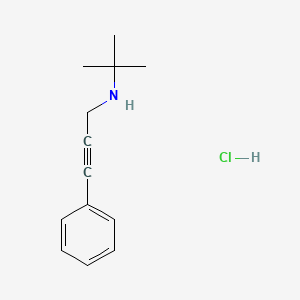

![N-[(5-Methyl-2-thienyl)methyl]-2-propen-1-amine hydrochloride](/img/structure/B3077784.png)
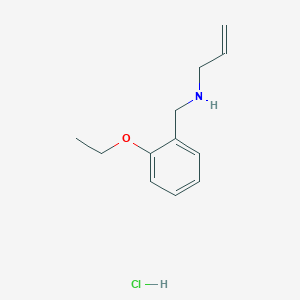
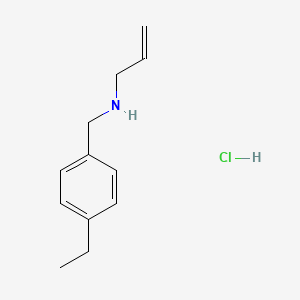
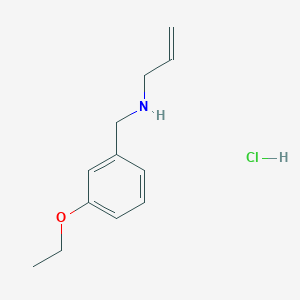
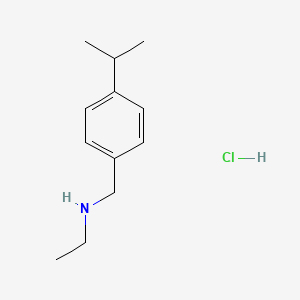
amine hydrochloride](/img/structure/B3077828.png)
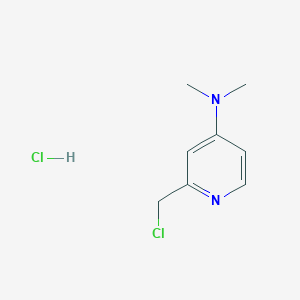
![Butyl({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride](/img/structure/B3077853.png)